5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride
CAS No.:
Cat. No.: VC18028229
Molecular Formula: C10H12BrClN4O
Molecular Weight: 319.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrClN4O |
|---|---|
| Molecular Weight | 319.58 g/mol |
| IUPAC Name | 5-bromo-1,3,8,12-tetrazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-9-one;hydrochloride |
| Standard InChI | InChI=1S/C10H11BrN4O.ClH/c11-6-3-7-9(13-4-6)15-2-1-12-5-8(15)10(16)14-7;/h3-4,8,12H,1-2,5H2,(H,14,16);1H |
| Standard InChI Key | WYYAKWUKNFZNHN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(CN1)C(=O)NC3=C2N=CC(=C3)Br.Cl |
Introduction
5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique bicyclic structure with multiple nitrogen atoms, which contributes to its potential pharmacological properties. This compound is of interest in various scientific fields due to its diverse biological activities and structural characteristics that suggest bioactivity.
Synthesis and Characterization
The synthesis of 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride involves several steps, requiring careful control of reaction conditions such as temperature and pH to achieve high yields and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize the synthesized compound.
Potential Applications and Biological Activities
This compound may have potential applications in pharmaceutical research due to its structural characteristics, which suggest bioactivity. Its interaction with biological targets such as enzymes or receptors could be explored through in vitro experiments and assays to determine binding affinities and biological activities.
Safety and Handling
Handling precautions are necessary due to the potential toxicity associated with brominated compounds. Safety data sheets provide guidance on safe handling practices to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume